

ARV-766 Efficacy: A Comparative Guide for Novel Androgen Receptor Degraders

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Compound of Interest		
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For researchers and drug development professionals navigating the landscape of advanced prostate cancer therapies, this guide provides an objective comparison of ARV-766, a novel PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader, with other ARtargeting alternatives. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support informed decision-making in the development of next-generation prostate cancer treatments.

The androgen receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors like enzalutamide and abiraterone often emerges through mechanisms such as AR gene amplification, point mutations, and the expression of splice variants.[1] Targeted degradation of the AR protein presents a promising strategy to overcome these resistance mechanisms.[1][2][3] This guide focuses on the efficacy of ARV-766, comparing it primarily with its predecessor, bavdegalutamide (ARV-110), the most clinically advanced comparator.

Mechanism of Action: PROTAC-Mediated AR Degradation

ARV-766 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor.[4] Like other PROTACs, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (the AR) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's natural protein disposal system, the proteasome.[6][7]

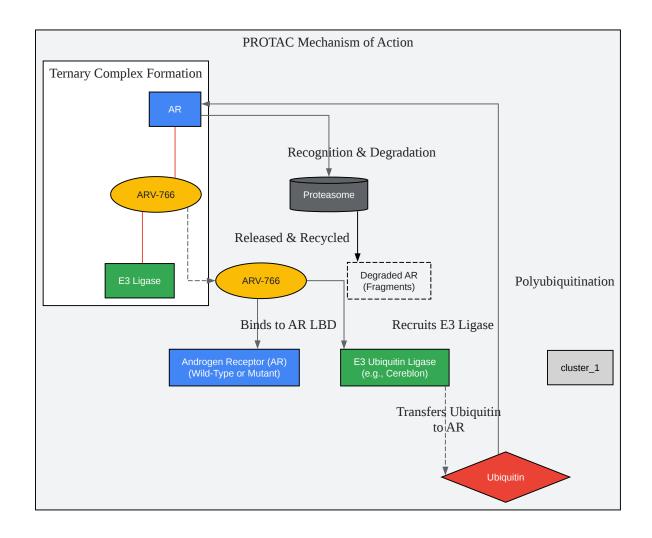






A key advantage of this degradation-based approach over traditional inhibition is its potential to eliminate the entire receptor protein, thereby overcoming resistance driven by AR overexpression or mutations that affect ligand binding but not protein stability.[8] ARV-766 is specifically designed to be a potent degrader of both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with poor prognosis and resistance to novel hormonal agents (NHAs).[9][10][11] The L702H mutation, in particular, has been associated with resistance to some AR antagonists.[7]





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Caption: Mechanism of PROTAC-mediated androgen receptor degradation.

Preclinical Efficacy

In preclinical studies, ARV-766 demonstrated potent and robust degradation of the androgen receptor. In vitro experiments in various prostate cancer cell lines showed effective AR



degradation, including in cells with resistance-conferring mutations.[7] In vivo, ARV-766 is orally bioavailable and leads to significant, dose-dependent tumor growth inhibition in xenograft models, including a model insensitive to enzalutamide.[7]

Parameter	ARV-766 Preclinical Data	Cell Lines / Models
AR Degradation (DC50)	<1 nM	VCaP (wild-type AR)[7]
Max AR Degradation (Dmax)	>90%	LNCaP (>91%), VCaP (>94%) [12]
In Vivo Activity	Significant, dose-dependent tumor growth inhibition	LNCaP and VCaP xenograft models[7]
Resistance Model Activity	Demonstrated tumor growth inhibition	Enzalutamide-insensitive non-castrated VCaP model[7]

Clinical Efficacy and Tolerability

Clinical data from the Phase 1/2 study (NCT05067140) of ARV-766 in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy has shown promising clinical activity and a favorable safety profile.[9][11] A direct comparison with the first-generation degrader, bavdegalutamide (ARV-110), reveals key advantages for ARV-766, leading Arvinas to prioritize its development.

Comparative Clinical Data: ARV-766 vs. Bavdegalutamide (ARV-110)

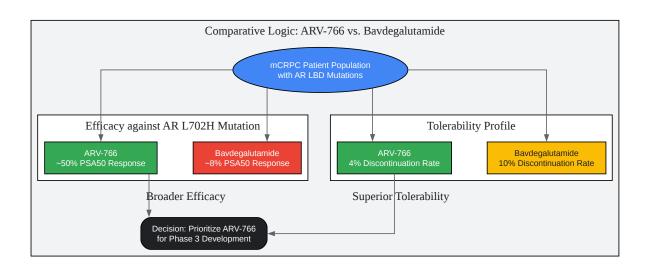


Efficacy Endpoint	ARV-766	Bavdegalutamide (ARV-110)
Patient Population	mCRPC patients, median of 4 prior therapies[10]	mCRPC patients, late-line setting
PSA50 Response (Any AR LBD Mutation)	41% - 43%[9]	36% (excluding L702H)[13]
PSA50 Response (AR L702H Mutation)	50%	8%[13]
Objective Response Rate (ORR)	30% (unconfirmed) in patients with soft tissue lesions and AR LBD mutations[9]	N/A
Tolerability		
Most Common TRAEs (>10%)	Fatigue (33%), Nausea (20%), Diarrhea (15%), Increased Creatinine (15%)[14]	Nausea (56%), Fatigue (35%), Vomiting (33%), Decreased Appetite (25%)
Grade ≥4 TRAEs	None reported	None reported
Discontinuation due to TRAEs	4%	10%
Development Status	Prioritized for Phase 3 trial in mCRPC	Phase 3 trial not pursued in favor of ARV-766

TRAE: Treatment-Related Adverse Event; PSA50: ≥50% decline in prostate-specific antigen from baseline.

The data clearly indicates that ARV-766 has a broader efficacy profile, particularly against the AR L702H mutation, which emerges post-NHA treatment and is a driver of resistance.[12][13] Furthermore, ARV-766 demonstrates a superior tolerability profile with a lower incidence of common adverse events and a significantly lower discontinuation rate compared to bavdegalutamide. These factors underpin the decision to advance ARV-766 into late-stage clinical development.





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Caption: ARV-766's advantages led to its prioritization for Phase 3 trials.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the efficacy of AR degraders like ARV-766.

Western Blotting for AR Degradation

This protocol is used to quantify the degradation of the AR protein in prostate cancer cells after treatment.

- Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and allow them
 to adhere. Treat the cells with the AR degrader at various concentrations and for different
 durations.
- Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to



preserve protein integrity.

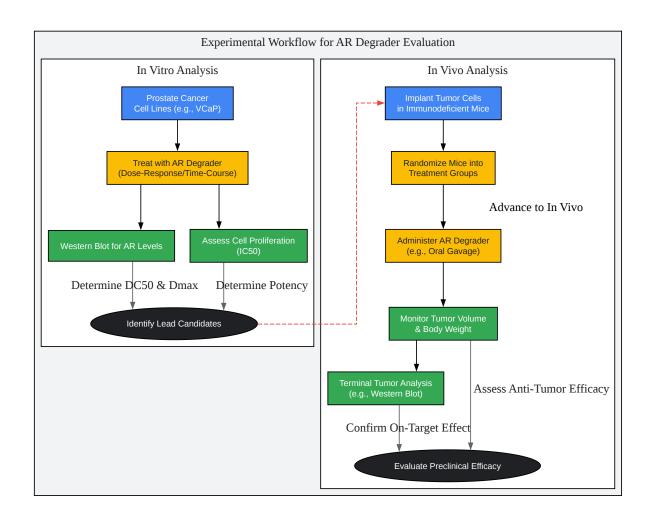
- Protein Quantification: Determine the total protein concentration of each cell lysate using a standard assay such as BCA or Bradford.
- SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the Androgen Receptor, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading differences. The reduction in the AR band intensity indicates protein degradation.

Prostate Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of AR degraders.

- Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.
- Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into different treatment groups (e.g., vehicle control, AR degrader at various doses).
- Drug Administration: Administer the AR degrader and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
- Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting to confirm AR degradation in vivo, immunohistochemistry).





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Caption: Workflow for preclinical evaluation of AR degraders.

Conclusion



ARV-766 represents a significant advancement in the development of androgen receptor degraders. Compared to its predecessor, bavdegalutamide, ARV-766 demonstrates a superior clinical profile characterized by broader efficacy against clinically relevant AR mutations—most notably L702H—and an improved tolerability profile. The robust PSA50 response rates observed in a heavily pretreated mCRPC patient population, including those with mutations conferring resistance to standard therapies, highlight its potential to address a critical unmet need. These compelling data support the prioritization of ARV-766 for Phase 3 clinical trials and position it as a promising next-generation therapy for advanced prostate cancer.

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